molecular formula C7H5BrCl2O2S B13214642 (3-Bromo-2-chlorophenyl)methanesulfonyl chloride

(3-Bromo-2-chlorophenyl)methanesulfonyl chloride

Cat. No.: B13214642
M. Wt: 303.99 g/mol
InChI Key: BWKKQWREGALPTM-UHFFFAOYSA-N
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Description

(3-Bromo-2-chlorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₇H₅BrCl₂O₂S. This compound is characterized by the presence of both bromine and chlorine atoms on a benzene ring, along with a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromo-2-chlorophenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of (3-Bromo-2-chlorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve the chlorination of (3-Bromo-2-chlorophenyl)methanesulfonic acid using thionyl chloride or phosgene. These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-chlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Bromo-2-chlorophenyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Bromo-2-chlorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-3-chlorophenyl)methanesulfonyl chloride
  • (3-Bromo-5-chlorophenyl)methanesulfonyl chloride
  • (3-Bromo-2-fluorophenyl)methanesulfonyl chloride

Uniqueness

(3-Bromo-2-chlorophenyl)methanesulfonyl chloride is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its similar compounds.

Properties

Molecular Formula

C7H5BrCl2O2S

Molecular Weight

303.99 g/mol

IUPAC Name

(3-bromo-2-chlorophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H5BrCl2O2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2

InChI Key

BWKKQWREGALPTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)CS(=O)(=O)Cl

Origin of Product

United States

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